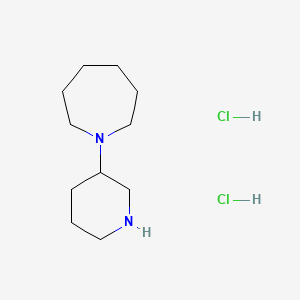

1-(3-Piperidinyl)azepane dihydrochloride

Description

Properties

IUPAC Name |

1-piperidin-3-ylazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRHTMOOLVDLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-(Piperidin-3-yl)azepane Dihydrochloride

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(Piperidin-3-yl)azepane dihydrochloride , a saturated bicyclic diamine scaffold used as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands and ion channel modulators.

The core objective of this document is to establish the definitive molecular weight (MW) and stoichiometric properties of the compound to ensure accuracy in molarity calculations during drug screening and synthetic workflows.

Key Physicochemical Data

| Property | Value |

| Molecular Weight (Salt) | 255.23 g/mol |

| Molecular Weight (Free Base) | 182.31 g/mol |

| Molecular Formula (Salt) | C₁₁H₂₄Cl₂N₂ |

| CAS Number | 1219957-22-8 |

| Stoichiometry | 1:2 (Base : HCl) |

| Physical State | White to off-white solid (Hygroscopic) |

Structural Analysis & Chemical Identity[2][3]

Molecular Connectivity

The molecule consists of two saturated heterocyclic rings linked via a C-N bond.

-

Azepane Ring: A seven-membered ring containing one nitrogen atom.[1][2][3] The nitrogen (N1) serves as the attachment point.

-

Piperidine Ring: A six-membered ring containing one nitrogen atom. The attachment occurs at the Carbon-3 (C3) position.

Nomenclature Clarification: The IUPAC designation "1-(Piperidin-3-yl)azepane" indicates that the azepane nitrogen is substituted with a piperidin-3-yl group. This creates a structure with two distinct amine centers:

-

Secondary Amine: Located at position 1 of the piperidine ring.

-

Tertiary Amine: Located at position 1 of the azepane ring (the linkage point).

Chirality

The C3 position of the piperidine ring is a chiral center. Consequently, 1-(Piperidin-3-yl)azepane exists as two enantiomers: (R)- and (S)-.

-

Note: Unless a specific enantiomer is designated (e.g., R-isomer), commercial supplies with CAS 1219957-22-8 are typically treated as the racemate . Researchers performing chiral-sensitive assays (e.g., protein binding) must verify enantiomeric excess (ee) via Chiral HPLC.

Structural Visualization

The following diagram illustrates the logical connectivity and the protonation sites responsible for the dihydrochloride salt formation.

Figure 1: Structural connectivity of 1-(Piperidin-3-yl)azepane showing the linkage between the piperidine C3 and azepane N1, and the two basic sites for HCl salt formation.[4][2][5][6]

Molecular Weight & Stoichiometry[1]

Precise molecular weight calculation is non-negotiable for quantitative assays. The dihydrochloride salt (2HCl) adds significant mass compared to the free base.

Elemental Breakdown (Salt Form)

Formula: C₁₁H₂₂N₂ · 2HCl

| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |

| Carbon (C) | 11 | 12.011 | 132.12 |

| Hydrogen (H) | 24 | 1.008 | 24.19 |

| Nitrogen (N) | 2 | 14.007 | 28.01 |

| Chlorine (Cl) | 2 | 35.45 | 70.90 |

| Total MW | 255.22 ± 0.02 |

Note: Small variations in the second decimal place (255.23 vs 255.22) in vendor catalogs arise from rounding differences in standard atomic weights.

Stoichiometric Impact on Molarity

When preparing stock solutions, failing to account for the 2HCl salt results in a 28.6% error in active compound concentration.

-

Target: 10 mM Stock Solution (10 mL)

-

Calculation:

-

Mass Required: 25.52 mg (Do not use the free base MW of 182.31 g/mol ).

Analytical Verification Protocols

As a scientist, you must validate the identity and salt form of the material before use, especially if the compound has been stored for extended periods.

Protocol: Chloride Content Determination (Potentiometric Titration)

This protocol confirms the stoichiometry (dihydrochloride vs. monohydrochloride).

Principle: Silver nitrate (AgNO₃) reacts with chloride ions to precipitate AgCl. The endpoint is detected potentiometrically.

-

Dissolution: Dissolve 50 mg of the sample in 50 mL of deionized water.

-

Acidification: Add 1 mL of 1M Nitric Acid (HNO₃).

-

Titration: Titrate with 0.1 M AgNO₃ standard solution using a silver electrode.

-

Calculation:

-

If experimental result is ~16%, the sample is likely the monohydrochloride.

-

If result is ~27-28%, the sample is the dihydrochloride.

-

Protocol: LC-MS Identification

Objective: Confirm the parent mass (Free Base) and purity.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

-

Detection: ESI+ (Electrospray Ionization, Positive Mode).

-

Expected Signal:

-

The mass spectrometer detects the protonated free base

. -

Target m/z: 183.2 (182.31 + 1.007).

-

Note: You will NOT see the 255.23 peak in MS; the HCl dissociates.

-

QC Decision Logic

The following workflow outlines the decision process for validating the compound prior to biological screening.

Figure 2: Quality Control workflow ensuring both molecular identity (LC-MS) and correct salt stoichiometry (Titration) before experimental use.

Handling & Stability

-

Hygroscopicity: Dihydrochloride salts of secondary/tertiary amines are typically hygroscopic.

-

Risk:[7] Absorption of atmospheric water will artificially increase the weighing mass, leading to lower-than-calculated molar concentrations.

-

Mitigation: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

-

-

Solubility: Highly soluble in water (>50 mM) and DMSO.

-

Stability: Stable in aqueous solution at pH < 7. At pH > 9 (basic conditions), the free base may oil out or precipitate depending on concentration.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 43317064, 1-(Piperidin-3-yl)azepane. Retrieved October 26, 2023, from [Link]

Sources

- 1. copbela.org [copbela.org]

- 2. Azepine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 1-(piperidin-4-ylmethyl)azepane (C12H24N2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. Azepanes | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. 1219957-22-8 Cas No. | 1-(3-Piperidinyl)azepane dihydrochloride | Matrix Scientific [matrixscientific.com]

PubChem Compound Identifier (CID) for the Base Compound: 43317064

An In-Depth Technical Guide to 1-(3-Piperidinyl)azepane Dihydrochloride: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(3-Piperidinyl)azepane, with a focus on its dihydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development. This document explores the synthesis, chemical properties, and potential pharmacological applications of this heterocyclic scaffold, drawing upon established methodologies and related bioactive molecules.

Introduction: The Significance of Piperidine and Azepane Scaffolds in Medicinal Chemistry

Piperidine and azepane ring systems are considered "privileged structures" in medicinal chemistry. Their prevalence in a wide array of clinically approved drugs and bioactive compounds underscores their importance. The piperidine motif, a six-membered nitrogen-containing heterocycle, is known to enhance the druggability of molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1] The seven-membered azepane ring offers a greater degree of three-dimensional chemical space to explore, which can be advantageous for optimizing ligand-receptor interactions.[2]

This compound (CAS Number: 1219957-22-8) represents a conjunction of these two important pharmacophores.[3][4] While detailed research on this specific molecule is not extensively published, its structural components suggest significant potential for the development of novel therapeutics. This guide will, therefore, explore the synthesis and potential biological activities of the 1-(3-piperidinyl)azepane scaffold by examining established synthetic routes and the pharmacological profiles of related compounds.

Chemical Properties and Structural Elucidation

The fundamental characteristics of 1-(3-Piperidinyl)azepane are crucial for its application in drug design and development. The properties of the free base form are detailed in PubChem, and the dihydrochloride salt is available from various chemical suppliers.

| Property | Value | Source |

| PubChem CID (Base) | 43317064 | [5] |

| CAS Number (Dihydrochloride) | 1219957-22-8 | [3] |

| Molecular Formula (Dihydrochloride) | C11H24Cl2N2 | [4] |

| Molecular Weight (Dihydrochloride) | 255.23 g/mol | [4] |

| IUPAC Name (Base) | 1-(piperidin-3-yl)azepane | [5] |

Synthetic Strategies for Azepane Derivatives from Piperidines

The synthesis of azepane scaffolds often involves the expansion of more readily available five or six-membered ring systems.[6] Several methods have been developed for the stereoselective and regioselective synthesis of azepanes from piperidine precursors.

Ring Expansion of Piperidines

One common strategy for the synthesis of azepane derivatives is the ring expansion of piperidines. This can be achieved through various chemical transformations, including palladium-catalyzed rearrangements of 2-alkenylpiperidines.[7][8] This method is particularly valuable as it can proceed with high enantioretention, allowing for the synthesis of chiral azepanes.[7]

General Experimental Protocol for Piperidine Ring Expansion

The following is a general protocol for a palladium-catalyzed ring expansion of a 2-alkenylpiperidine to an azepane derivative, based on established methodologies.

Materials:

-

2-Alkenylpiperidine derivative

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous solvent (e.g., toluene, THF)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the 2-alkenylpiperidine derivative in the chosen anhydrous solvent.

-

Add the palladium catalyst to the solution.

-

Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired azepane derivative.

Synthetic Workflow Diagram

Caption: General synthetic workflow for the preparation of an azepane scaffold from a piperidine precursor.

Potential Pharmacological Relevance and Biological Activity

While specific biological data for this compound is limited, the constituent scaffolds are present in numerous bioactive compounds. This suggests that this molecule could serve as a valuable starting point for the design of new therapeutic agents.

Histamine H3 Receptor Antagonism

Derivatives of piperidine and azepane have been synthesized and evaluated for their binding affinity to the human histamine H3 receptor.[9] Some of these compounds have shown high affinity and have been classified as antagonists.[9] Histamine H3 receptor antagonists are of interest for the treatment of various neurological and cognitive disorders. The 1-(3-piperidinyl)azepane scaffold could be a promising starting point for the development of novel H3 receptor antagonists.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1.[10] This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for the treatment of metabolic syndrome and type 2 diabetes. The azepane ring in 1-(3-piperidinyl)azepane could be a key structural feature for designing novel 11β-HSD1 inhibitors.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical signaling pathway for a 1-(3-piperidinyl)azepane derivative acting as a histamine H3 receptor antagonist.

Experimental Protocols for In Vitro Screening

To evaluate the potential biological activity of this compound and its derivatives, a variety of in vitro assays can be employed. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand specific for the target receptor (e.g., [3H]-ligand)

-

This compound (test compound)

-

Non-specific binding control (a high concentration of a known ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the test compound, this compound, in the assay buffer.

-

In a 96-well filter plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of the test compound.

-

For total binding, add only the cell membranes and the radioligand.

-

For non-specific binding, add the cell membranes, the radioligand, and a high concentration of the non-specific binding control.

-

Incubate the plate at a specified temperature for a set period to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a chemical entity that combines two medicinally important heterocyclic scaffolds. While direct research on this specific compound is not abundant, the established synthetic methodologies for azepane derivatives and the known biological activities of related piperidine and azepane-containing molecules suggest that it is a promising starting point for the development of novel therapeutic agents. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in drug discovery.

References

-

PubChem. Substance Record for SID 252166785. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PubChem. 1-(Piperidin-3-yl)azepane. National Center for Biotechnology Information. [Link]

-

Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. [Link]

-

Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

PubChemLite. 2-(1,2,4-oxadiazol-3-yl)azepane hydrochloride. [Link]

-

PubChem. 4-(Azetidin-1-yl)piperidine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Mykura, R., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. [Link]

-

Wróbel, T. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

PubChem. Piperidin-3-one hydrochloride. National Center for Biotechnology Information. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. ResearchGate. [Link]

-

ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

- Google Patents.

-

Nagasawa, Y., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4652-4655. [Link]

-

MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][4][7][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idus.us.es [idus.us.es]

- 3. 1219957-22-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. molcore.com [molcore.com]

- 5. 1-(Piperidin-3-yl)azepane | C11H22N2 | CID 43317064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SID 252166785 - PubChem [pubchem.ncbi.nlm.nih.gov]

Novel Nitrogen Heterocycles: Escaping Flatland in Drug Discovery

This guide serves as an advanced technical resource for the design, synthesis, and application of novel nitrogen heterocycles in modern drug discovery.

Executive Summary

The "Escape from Flatland" initiative—increasing the fraction of

This guide focuses on the next generation of nitrogen scaffolds: saturated bridged systems, spirocycles, and bioisosteric cage motifs . These structures offer defined exit vectors, improved metabolic stability, and superior physicochemical profiles compared to their flat analogs.

Part 1: The Strategic Shift – 3D Architecture &

The Saturation Crisis

Planar aromatic rings facilitate

| Property | Planar Heterocycles (e.g., Quinoline) | Novel 3D Scaffolds (e.g., 3-Azabicyclo[1.1.1]pentane) |

| Solubility | Low (High Lattice Energy) | High (Disrupted Stacking) |

| Metabolic Stability | Prone to oxidation (CYP450) | Tunable (Bridgehead blocking) |

| Exit Vectors | Limited (120° angles) | Diverse/Defined (Tetrahedral) |

| Selectivity | Promiscuous (Flat binding pockets) | High (Shape complementarity) |

Decision Framework for Scaffold Selection

The following logic flow illustrates when to deploy novel saturated heterocycles during lead optimization.

Figure 1: Decision matrix for implementing novel nitrogen heterocycles to address specific DMPK liabilities.

Part 2: Emerging Scaffolds of Interest

Bicyclo[1.1.1]pentanes (BCPs)

The BCP motif is a high-value bioisostere for the phenyl ring and the tert-butyl group.

-

3-Azabicyclo[1.1.1]pentane: A surrogate for the aniline or piperazine moiety.[1] The distance between the bridgehead carbons (

1.85 Å) mimics the para-substitution vector of benzene ( -

Key Advantage: The bridgehead hydrogens are surprisingly acidic but metabolically robust compared to benzylic protons.[1]

Azaspirocycles

Spirocyclic systems like 2-azaspiro[3.3]heptane and 2-azaspiro[4.5]decane offer rigidified alternatives to piperidine and pyrrolidine.[1]

-

Vector Control: Unlike piperidine, which exists in a fluxional chair conformation, spirocycles lock the nitrogen lone pair vector, potentially reducing entropic penalties upon binding.

-

Lipophilicity: They often lower LogD compared to their monocyclic counterparts due to compact solvation shells.[1]

Part 3: Experimental Protocol

High-Throughput Photoredox Synthesis of 3-Substituted BCPs

Accessing functionalized BCPs has historically been difficult, relying on strain-release chemistry of [1.1.1]propellane that is often incompatible with late-stage functionalization.[1] The following protocol, adapted from recent advancements (e.g., MacMillan group), utilizes metallaphotoredox catalysis to couple alkyl bromides with BCP precursors directly.

Objective: Synthesis of a 3-alkyl-substituted bicyclo[1.1.1]pentan-1-amine derivative.

Reagents & Materials

-

Substrate: Alkyl Bromide (R-Br) (1.0 equiv)

-

BCP Reagent: [1.1.1]Propellane or activated BCP-precursor (e.g., iodobicyclo[1.1.1]pentane derivative) (1.5 equiv)

-

Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) or 4CzIPN (organic alternative)

-

Hydrogen Atom Transfer (HAT) Catalyst: (TMS)3SiH or similar silane source

-

Base: 2,6-Lutidine (2.0 equiv)

-

Solvent: DME (Dimethoxyethane) or DMSO (degassed)

-

Light Source: Blue LED (450 nm, ~30-40W)

Step-by-Step Methodology

-

Vial Preparation: In a nitrogen-filled glovebox, charge an 8 mL clear glass vial with the Alkyl Bromide (0.5 mmol), Photocatalyst (0.005 mmol), and BCP precursor (0.75 mmol).

-

Solvent Addition: Add degassed DME (5 mL) via syringe. Ensure the photocatalyst is fully dissolved.[1]

-

Reagent Addition: Add 2,6-Lutidine (1.0 mmol) and the Silane reagent (0.75 mmol). Cap the vial with a Teflon-lined septum.

-

Irradiation: Place the vial in a photoreactor setup approx 2 cm from the Blue LED source. Fan cooling is mandatory to maintain reaction temperature < 35°C. Stir vigorously (1000 rpm).[1]

-

Monitoring: Irradiate for 16–24 hours. Monitor consumption of R-Br via LC-MS.

-

Self-Validation Check: If R-Br remains but silane is consumed, add an additional 0.2 equiv of silane and irradiate for 4 more hours.

-

-

Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated NaHCO3 (10 mL) followed by brine.

-

Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Workflow

Figure 2: Simplified mechanistic pathway for the photoredox installation of BCP scaffolds.

Part 4: Medicinal Chemistry Case Study

Case Study: Lenacapavir (Sunlenca)

Therapeutic Area: HIV-1 Capsid Inhibitor Novel Feature: Fused Diazatricyclo System[1]

Lenacapavir represents a triumph of "escaping Flatland."[1] The core scaffold is not a standard planar heterocycle but a rigid, fused diazatricyclo[4.3.0.0]nonane system.

Impact of the Novel Scaffold:

-

Potency: The rigid scaffold positions the difluorobenzyl and sulfonyl groups in a precise orientation to bind the hydrophobic pocket between HIV-1 capsid protein subunits (p24).

-

Metabolic Stability: The saturated, highly fluorinated core resists oxidative metabolism, contributing to an exceptionally long half-life (allowing for dosing once every 6 months).

-

Solubility: Despite high lipophilicity, the 3D character disrupts lattice packing, maintaining sufficient solubility for subcutaneous formulation.

| Parameter | Standard Peptidomimetic | Lenacapavir (Novel Scaffold) |

| Geometry | Flexible, rotatable bonds | Rigid, fused tricyclic core |

| Half-life | Hours to Days | ~6 Months (Clinical) |

| Target Binding | Active Site (Protease/Integrase) | Structural Interface (Capsid) |

Part 5: Future Outlook

The frontier of nitrogen heterocycles lies in Skeletal Editing —the ability to insert a nitrogen atom directly into a carbocyclic ring or swap a carbon for a nitrogen in a late-stage drug candidate. Techniques utilizing nitrene insertion (e.g., using sulfonylhydroxylamines) are currently moving from academic curiosity to industrial application, promising a future where "nitrogen scanning" becomes as routine as "fluorine scanning."

References

-

Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Link, J. O., et al. (2020). Clinical targeting of HIV capsid protein with a long-acting small molecule. Nature. Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][2][][4] Link

-

DiRocco, D. A., et al. (2014).[5] Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

synthesis of 1-(3-Piperidinyl)azepane dihydrochloride

Application Note: High-Yield Synthesis of 1-(3-Piperidinyl)azepane Dihydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a bicyclic diamine scaffold utilized in the development of CNS-active agents and sigma receptor ligands. The method employs a direct reductive amination strategy, coupling N-Boc-3-piperidone with azepane (hexamethyleneimine), followed by acid-mediated deprotection. This route is preferred over nucleophilic substitution (e.g., using 3-halopiperidines) due to superior regioselectivity, higher yields, and the avoidance of elimination side products.

Retrosynthetic Analysis & Strategy

The target molecule consists of a seven-membered azepane ring linked to the C3 position of a six-membered piperidine ring. The most efficient disconnection cleaves the C(piperidine)-N(azepane) bond, revealing two commercially available precursors: Azepane and 1-Boc-3-piperidone .

Strategic Advantages:

-

Regiocontrol: Using the ketone ensures the azepane attaches exclusively at the C3 position.

-

Chemoselectivity: Sodium triacetoxyborohydride (STAB) selectively reduces the intermediate iminium ion without reducing the ketone or the protecting group.

-

Safety: STAB is a milder, non-toxic alternative to sodium cyanoborohydride.

Experimental Protocol

Phase 1: Reductive Amination (Coupling)

Objective: Synthesis of tert-butyl 3-(azepan-1-yl)piperidine-1-carboxylate.

Reagents & Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) [CAS: 98977-36-7]

-

Sodium triacetoxyborohydride (STAB) [CAS: 56553-60-7]

-

Acetic Acid (Glacial)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated NaHCO₃ solution[3]

Protocol:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-piperidone (1.0 equiv, e.g., 2.0 g) in DCE (20 mL).

-

Amine Addition: Add Azepane (1.1 equiv) to the solution.

-

Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Quench: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 15 mL).

-

Workup: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–5% MeOH in DCM) to obtain the N-Boc protected intermediate as a colorless to pale yellow oil.

Phase 2: Deprotection & Salt Formation

Objective: Synthesis of this compound.

Reagents:

-

4M HCl in 1,4-Dioxane (or Ethanol)

-

Diethyl Ether or Ethyl Acetate (for precipitation)

Protocol:

-

Dissolution: Dissolve the purified N-Boc intermediate from Phase 1 in a minimal amount of dry Dioxane (or DCM) (approx. 5 mL/g).

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (5–10 equiv).

-

Deprotection: Stir at room temperature for 2–4 hours. A white precipitate should begin to form. Monitor the disappearance of the Boc group by TLC or LC-MS.

-

Precipitation: Dilute the suspension with Diethyl Ether (20 mL) to maximize precipitation of the salt.

-

Isolation: Filter the solid under nitrogen (the salt may be hygroscopic). Wash the filter cake with cold ether (3 x 10 mL).

-

Drying: Dry the solid under high vacuum at 40°C for 6 hours to yield This compound as a white crystalline solid.

Process Workflow Diagram

Analytical Specifications

Table 1: Physico-Chemical Properties & Expected Data

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic salt |

| Molecular Formula | C₁₁H₂₄Cl₂N₂ | Dihydrochloride salt |

| Molecular Weight | 255.23 g/mol | Free base MW: 182.31 |

| CAS Number | 1219957-22-8 | Matrix Scientific [1] |

| ¹H NMR (D₂O) | δ 3.6–3.8 (m, 1H, H-3), 3.3–3.5 (m, 4H, Azepane α-H), 2.8–3.2 (m, 4H, Piperidine H), 1.5–2.2 (m, 12H, Alkyl) | Shifts downfield due to protonation |

| MS (ESI+) | m/z 183.2 [M+H]⁺ | Corresponds to free base |

| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane |

Troubleshooting & Optimization

-

Incomplete Conversion (Phase 1): If the ketone remains after 16h, add an additional 0.5 equiv of STAB and check the pH. The reaction requires a slightly acidic pH (pH 5–6) for the iminium ion to form efficiently; add more acetic acid if necessary.

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Handle rapidly under nitrogen or argon. If the product becomes a gum, triturated with hot isopropanol/ether to induce crystallization.

-

Regioselectivity: The 3-position is sterically more congested than the 4-position. Ensure adequate stirring time for the initial imine formation before adding the reducing agent.

Safety & Handling

-

Azepane: Flammable liquid, causes burns. Use in a fume hood.

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Quench carefully.

-

1-(3-Piperidinyl)azepane 2HCl: Treat as a potential irritant. Wear gloves and safety glasses.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

The Strategic Utility of 1-(3-Piperidinyl)azepane as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the exploration of novel chemical space to identify and develop new therapeutic agents. Saturated nitrogen-containing heterocycles are privileged scaffolds in drug discovery, with piperidine and pyrrolidine rings being particularly prevalent in FDA-approved drugs.[1][2] However, the seven-membered azepane ring system remains a relatively underexplored area, presenting a significant opportunity for the development of drug candidates with novel pharmacological profiles.[1][2] This underrepresentation is largely due to the synthetic challenges associated with the construction of functionalized azepanes.[1] This document provides a comprehensive guide to the synthesis and application of 1-(3-Piperidinyl)azepane, a valuable and versatile pharmaceutical intermediate.

Introduction: The Significance of the Azepane-Piperidine Scaffold

The 1-(3-Piperidinyl)azepane scaffold combines two key heterocyclic motifs: the conformationally flexible seven-membered azepane ring and the ubiquitous six-membered piperidine ring. This unique combination offers several advantages in drug design:

-

Three-Dimensional Diversity: The non-planar nature of both rings provides a rich three-dimensional architecture, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.

-

Modulation of Physicochemical Properties: The presence of two basic nitrogen atoms allows for fine-tuning of solubility, lipophilicity, and pKa, which are critical parameters for pharmacokinetic and pharmacodynamic properties.

-

Novel Chemical Space: As a less explored scaffold, it provides access to novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action or improved selectivity profiles.

A significant application of 1-(3-Piperidinyl)azepane is in the development of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, a critical target in certain types of cancer.[3][4][5]

Synthesis of 1-(3-Piperidinyl)azepane: A Proposed Two-Step Protocol

A robust and scalable synthesis of 1-(3-Piperidinyl)azepane can be envisioned through a two-step sequence involving the initial formation of an N-aryl azepane followed by catalytic hydrogenation of the aromatic ring. This approach leverages well-established synthetic methodologies.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-(3-Piperidinyl)azepane.

Step 1: Synthesis of N-(pyridin-3-yl)azepane

This step involves the N-alkylation of 3-aminopyridine with a suitable 1,6-dielectrophile, such as 1,6-dibromohexane or 1,6-diiodohexane, to form the seven-membered azepane ring.

Protocol:

| Parameter | Value/Condition | Rationale/Notes |

| Reactants | 3-Aminopyridine (1.0 eq) | Starting material. |

| 1,6-Dibromohexane (1.1 eq) | Alkylating agent to form the azepane ring. A slight excess is used to ensure complete reaction of the aminopyridine. | |

| Potassium Carbonate (K₂CO₃) (3.0 eq) | Inorganic base to neutralize the HBr formed during the reaction and to facilitate the nucleophilic attack. | |

| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | A polar aprotic solvent is suitable for this type of N-alkylation reaction. |

| Temperature | 80-100 °C (Reflux) | Elevated temperature is required to drive the reaction to completion. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Work-up | 1. Cool the reaction mixture to room temperature. | |

| 2. Filter off the inorganic salts. | ||

| 3. Concentrate the filtrate under reduced pressure. | ||

| 4. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). | ||

| 5. Wash with water and brine. | ||

| 6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). | ||

| 7. Concentrate to obtain the crude product. | ||

| Purification | Flash column chromatography (Silica gel) | A gradient of ethyl acetate in hexanes is typically used for elution. |

Step 2: Catalytic Hydrogenation of N-(pyridin-3-yl)azepane

The aromatic pyridine ring of N-(pyridin-3-yl)azepane is reduced to a piperidine ring using catalytic hydrogenation. The use of platinum(IV) oxide (PtO₂) in an acidic medium is a well-established method for the hydrogenation of substituted pyridines.[6]

Protocol:

| Parameter | Value/Condition | Rationale/Notes |

| Reactant | N-(pyridin-3-yl)azepane (1.0 eq) | The substrate for hydrogenation. |

| Catalyst | Platinum(IV) oxide (PtO₂) (5 mol%) | Adams' catalyst is effective for pyridine hydrogenation.[6] |

| Solvent | Glacial Acetic Acid | The acidic medium protonates the pyridine nitrogen, facilitating the reduction.[6] |

| Hydrogen Pressure | 50-70 bar | High pressure is typically required for the hydrogenation of aromatic rings.[6] |

| Temperature | Room Temperature | The reaction is often carried out at or slightly above room temperature. |

| Reaction Time | 6-12 hours | Reaction progress should be monitored by the cessation of hydrogen uptake or by LC-MS. |

| Work-up | 1. Carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen). | |

| 2. Filter the reaction mixture through a pad of Celite® to remove the catalyst. | ||

| 3. Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃). | Caution: CO₂ evolution. | |

| 4. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). | ||

| 5. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. | ||

| 6. Concentrate under reduced pressure to obtain the crude product. | ||

| Purification | Distillation under reduced pressure or crystallization of a salt form (e.g., dihydrochloride). | The free base is an oil, while the dihydrochloride salt is a solid.[7] |

Characterization of 1-(3-Piperidinyl)azepane

The structure and purity of the synthesized 1-(3-Piperidinyl)azepane should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of both the piperidine and azepane rings. The chemical shifts and coupling patterns will be characteristic of the saturated heterocyclic systems. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, confirming the presence of both ring systems. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₂₂N₂ (182.31 g/mol ). |

| Purity (by GC or HPLC) | >95% is generally acceptable for use as a pharmaceutical intermediate. |

Application as a Pharmaceutical Intermediate: Synthesis of Menin-MLL Inhibitors

A key application of 1-(3-Piperidinyl)azepane is as a building block in the synthesis of potent inhibitors of the menin-MLL protein-protein interaction.[3][5] This interaction is a crucial driver in certain forms of acute leukemia, making its inhibition a promising therapeutic strategy.[4]

Illustrative Synthetic Scheme

The following diagram illustrates the general use of 1-(3-Piperidinyl)azepane in the synthesis of a menin-MLL inhibitor, as described in patent literature.

Caption: General scheme for the synthesis of a menin-MLL inhibitor.

In a typical synthetic route, a functionalized heterocyclic core is coupled with 1-(3-Piperidinyl)azepane. This is often achieved through a nucleophilic aromatic substitution or a reductive amination reaction, depending on the specific functionalities present on the heterocyclic core.[5]

Protocol: Reductive Amination for Coupling

This protocol describes a general procedure for the reductive amination of a ketone-containing heterocyclic intermediate with 1-(3-Piperidinyl)azepane.

| Parameter | Value/Condition | Rationale/Notes |

| Reactants | Heterocyclic Ketone Intermediate (1.0 eq) | The core scaffold of the final inhibitor. |

| 1-(3-Piperidinyl)azepane (1.2 eq) | The amine component for the reductive amination. A slight excess is used. | |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) | A mild and selective reducing agent suitable for reductive amination. | |

| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous conditions are important for this reaction. |

| Additive | Acetic Acid (catalytic amount) | Can be used to facilitate imine formation. |

| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |

| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |

| Work-up | 1. Quench the reaction with a saturated aqueous solution of NaHCO₃. | |

| 2. Extract the product with a suitable organic solvent (e.g., dichloromethane). | ||

| 3. Wash the combined organic layers with water and brine. | ||

| 4. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. | ||

| Purification | Flash column chromatography or preparative HPLC | To obtain the final product with high purity. |

Conclusion

1-(3-Piperidinyl)azepane is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural features provide access to unexplored chemical space, and its utility has been demonstrated in the development of promising cancer therapeutics. The synthetic protocols outlined in this document provide a practical guide for researchers to access this important intermediate and to explore its potential in drug discovery programs. The continued exploration of azepane-containing scaffolds is expected to yield a new generation of drugs with improved efficacy and safety profiles.

References

- Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry, 52(5), 1433-1437.

- Zhang, Z., et al. (2019). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.

- Glorius, F., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines.

- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

- Andersson, H., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.

- Janssen Pharmaceutica. (2018). Janssen Pharmaceutica discovers new menin/MLL interaction inhibitors. BioWorld Science.

- Singh, G., & Doye, S. (2019). Synthesis of pyridine fused azepine ring. Tetrahedron Letters, 60(40), 151084.

- Manka, J., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program.

- BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.

- Janssen Pharmaceutica NV. (2019). Inhibitors of the MENIN-MLL interaction.

- Janssen Pharmaceutica NV. (2019). Azepane inhibitors of menin-mll interaction.

- Mayer, M., et al. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 25(62), 14173-14177.

- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2586-2597.

- Meth-Cohn, O. (1993). 3. Azepines.

- Honda, T., et al. (1999). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (13), 1785-1792.

- Ali, I., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(19), 6265.

- Caspi, D. D., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.

- Poreba, M., et al. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 57(5), 1813-1822.

- Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

- Matassini, C., Clemente, F., & Goti, A. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. European Journal of Organic Chemistry, 2017(1), 4-18.

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

- Amar Shaheed Baba Ajit Singh Jujhar Singh Memorial College of Pharmacy. (n.d.). BP401T Pharmaceutical Organic Chemistry-III.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

- Chiacchio, M. A., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 25(11), 2588.

- Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 123-129.

- Wuest, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2917.

- Zhang, L., et al. (2024).

- Sahap, E. H., Adam, R. W., & Razzaq, Z. L. (2022). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. Journal of Global Pharma Technology, 14(8), 1-10.

- Al-Ogaidi, I. H. M., et al. (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice, 4(4), 333-341.

- Zhang, L., et al. (2023).

- Goddu, R. O. (1959). Purification of piperazine.

- Zhang, L., et al. (2023). Reductive amination of 1,6-hexanediol with a modified Ru/Al2O3 catalyst. Catalysis Science & Technology, 13(21), 6224-6234.

- Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines.

- Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-445.

- Kiec-Kononowicz, K., et al. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 24(18), 3249.

- Matrix Scientific. (n.d.). 1-(3-Piperidinyl)azepane dihydrochloride. Retrieved from https://www.

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. EP3555103B1 - Azepane inhibitors of menin-mll interaction - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 1219957-22-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

Application Note: Reaction Conditions for Piperidinyl-Azepane Coupling

Executive Summary & Strategic Rationale

The coupling of piperidine (6-membered) and azepane (7-membered) rings is a high-value transformation in medicinal chemistry, frequently observed in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists), kinase inhibitors, and sigma receptor modulators.

While piperidine is a standard synthon, the azepane ring introduces specific challenges :

-

Conformational Flexibility: The 7-membered ring possesses higher entropic degrees of freedom, often reducing the rate of nucleophilic attack compared to 5- or 6-membered analogs.

-

Steric Bulk: The increased ring size creates steric hindrance around the nitrogen center, complicating standard SN2 alkylations.

-

Basicity: Azepane (

) is slightly more basic than piperidine (

This guide details two primary methodologies to overcome these barriers: Titanium-Mediated Reductive Amination (for direct C-N linkage via ketones) and RuPhos-Catalyzed Buchwald-Hartwig Coupling (for linkage via halides).

Decision Matrix: Selecting the Coupling Strategy

Before beginning experimental work, select the protocol based on your available starting materials and linker requirements.

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Method A: Titanium-Mediated Reductive Amination

Best For: Synthesizing 1-(piperidin-4-yl)azepane derivatives directly from 4-piperidone and azepane.

The "Steric" Problem

Standard reductive amination (using NaBH(OAc)3 alone) often fails with azepane because the formation of the intermediate iminium ion is reversible and sterically disfavored. The equilibrium lies toward the starting materials.

The "Titanium" Solution

We utilize Titanium(IV) isopropoxide [Ti(OiPr)4] .[1] It serves a dual function:

-

Lewis Acid: Activates the carbonyl oxygen, facilitating nucleophilic attack by the bulky azepane.

-

Water Scavenger: Irreversibly traps water produced during imine formation, driving the equilibrium to completion before the reducing agent is added.

Protocol 1: Ti(OiPr)4 Mediated Coupling

| Parameter | Specification |

| Scale | 1.0 mmol (adaptable) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Temperature | Ambient (20–25 °C) |

| Time | 12–16 hours (Total) |

| Atmosphere | Nitrogen / Argon (Recommended) |

Step-by-Step Procedure:

-

Imine Formation (Critical Step):

-

To a dry flask under N2, add N-Boc-4-piperidone (1.0 equiv, 199 mg) and Azepane (1.1 equiv, 109 mg).

-

Add anhydrous DCM (5.0 mL, 0.2 M).

-

Add Ti(OiPr)4 (1.2 equiv, 355 µL) dropwise.

-

Observation: The solution may turn slightly yellow or hazy.

-

Stir: 4–6 hours at room temperature. Do not add reducing agent yet.

-

-

Reduction:

-

Dilute the reaction with Ethanol (2.0 mL) (Optional: aids solubility of borohydride).

-

Add NaBH4 (Sodium Borohydride) (2.0 equiv, 76 mg) in portions.

-

Note: NaBH(OAc)3 can also be used, but NaBH4 is generally sufficient once the titanium-imine complex is formed.

-

Stir: 8–12 hours (overnight) at room temperature.

-

-

Work-up (The "Titanium Emulsion" Fix):

-

Caution: Quenching titanium reactions often creates a messy emulsion.

-

Add 1N NaOH (2 mL) dropwise to hydrolyze the titanates.

-

Dilute with EtOAc (20 mL).

-

Filter the resulting white slurry through a pad of Celite . This is non-negotiable; extraction without filtration will result in poor phase separation.

-

Wash the organic phase with brine, dry over Na2SO4, and concentrate.[2]

-

-

Purification:

-

Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

-

Method B: RuPhos-Catalyzed Buchwald-Hartwig Coupling

Best For: Coupling azepane to a halogenated aromatic or heteroaromatic piperidine scaffold (e.g., 4-(4-bromophenyl)piperidine).

The "Beta-Hydride" Problem

Coupling secondary amines (like azepane) to aryl halides using Palladium can suffer from

The "RuPhos" Solution

RuPhos is a dialkylbiaryl phosphine ligand specifically engineered for secondary amines. It provides the necessary steric bulk to prevent catalyst deactivation and promote the reductive elimination of the bulky azepane product.

Protocol 2: Pd-Catalyzed Cross-Coupling

| Parameter | Specification |

| Catalyst | Pd2(dba)3 (2 mol%) or RuPhos Pd G3/G4 (2-5 mol%) |

| Ligand | RuPhos (4-8 mol%) (If using Pd2(dba)3) |

| Base | NaOtBu (Sodium tert-butoxide) |

| Solvent | Toluene or Dioxane (Anhydrous) |

| Temp | 80–100 °C |

Experimental Workflow:

Figure 2: Workflow for Pd-catalyzed coupling.[3] Strict oxygen exclusion is required.

Step-by-Step Procedure:

-

Vial Charging:

-

In a glovebox or under active N2 flow, charge a reaction vial with:

-

Aryl Bromide substrate (1.0 equiv).

-

NaOtBu (1.4 equiv).

-

RuPhos Precatalyst Gen 3 (2–4 mol%).

-

-

-

Solvent Addition:

-

Seal the vial.

-

Inject anhydrous Toluene (0.2 M concentration relative to halide).

-

Inject Azepane (1.2 equiv).

-

-

Reaction:

-

Heat to 100 °C for 12 hours.

-

Monitoring: Check by LCMS.[2] If conversion stalls, add 1 mol% more catalyst.

-

-

Work-up:

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Method A: Low Yield | Incomplete imine formation. | Increase Ti(OiPr)4 to 1.5 equiv. Ensure 4-6h stir time before adding borohydride. |

| Method A: Emulsion | Titanium hydroxides. | Use the Celite filtration step described.[2][4] Do not skip. Alternatively, quench with Rochelle's salt solution (sat. pot. sodium tartrate) and stir for 1h. |

| Method B: No Reaction | Catalyst poisoning or oxidation. | Ensure solvents are degassed. Switch to BrettPhos if the aryl halide is extremely electron-rich. |

| Method B: Dehalogenation | Lower temperature to 80°C. Increase concentration of Azepane. |

References

-

Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link

-

Buchwald-Hartwig (Secondary Amines): Ruiz-Castillo, P., & Buchwald, S. L.[7] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

-

Azepane Scaffold Synthesis: Lazewska, D., et al. "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[8] Bioorganic & Medicinal Chemistry, 2017, 25(20), 5462-5470. Link

-

Ruthenium Catalyzed Diazepane Synthesis (Alternative): Nalikezhathu, A., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing."[5] Organic Letters, 2023, 25, 1754-1759.[5] Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]

- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Piperidinyl)azepane Synthesis

Current Status: Online Ticket ID: #SYN-AZP-003 Subject: Improving Yield & Reproducibility in Reductive Amination of N-Boc-3-piperidone with Azepane

Executive Summary: The "Yield Trap"

The synthesis of 1-(3-Piperidinyl)azepane (CAS: 1219957-22-8) typically involves the reductive amination of N-Boc-3-piperidone with azepane .

Users often report yields stalling at 30–45% when using standard protocols (e.g., Sodium Triacetoxyborohydride/DCE). The root cause is rarely the reduction step itself, but rather the unfavorable equilibrium constant (

The Solution: Transition from standard acid-catalysis to Titanium(IV) Isopropoxide (

Comparative Analysis of Synthetic Routes

The following table summarizes why the Titanium-mediated route is the recommended industry standard for this specific scaffold.

| Feature | Method A: Standard (Abdel-Magid) | Method B: Ti-Mediated (Recommended) |

| Reagents | ||

| Mechanism | Direct Reductive Amination (DRA) | Stepwise: Pre-formation of Imine |

| Water Handling | Tolerates trace water, but equilibrium suffers | Scavenges water (chemically drying) |

| Typical Yield | 35 – 55% | 75 – 92% |

| Side Products | High levels of 3-hydroxy-piperidine (direct ketone reduction) | Minimal (Imine forms exclusively first) |

| Workup | Simple aqueous wash | Requires specific quenching to break Ti-emulsions |

High-Yield Protocol: Titanium(IV) Isopropoxide Route[1][2]

Scope: Synthesis of tert-butyl 3-(azepan-1-yl)piperidine-1-carboxylate (Protected Intermediate).

Reagents:

-

Ketone: N-Boc-3-piperidone (1.0 equiv)

-

Amine: Azepane (1.1 – 1.2 equiv)

-

Lewis Acid/Scavenger: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

-

Reductant: Sodium Borohydride (

) (1.5 equiv) or Sodium Cyanoborohydride ( -

Solvent: Anhydrous THF (Imine step) / Methanol (Reduction step)

Step-by-Step Procedure:

-

Imine Formation (The Critical Step):

-

In a flame-dried flask under Argon, dissolve N-Boc-3-piperidone (1.0 eq) and Azepane (1.1 eq) in anhydrous THF (or neat, if scale allows).

-

Add

(1.25 eq) dropwise. -

Checkpoint: Stir at Room Temperature (RT) for 6–12 hours.

-

Validation: The solution should turn viscous/yellow. Monitor by IR (disappearance of ketone C=O at ~1715 cm⁻¹) or crude NMR. Do not proceed until ketone is consumed.

-

-

Reduction:

-

Quench & Workup (The "Emulsion Killer"):

-

Crucial: Do not just add water. Add 0.1 M NaOH or a solution of Rochelle's Salt (Sodium Potassium Tartrate) .

-

Stir vigorously for 1 hour. The Titanium residues must convert from a gelatinous goo into a filterable white solid (

). -

Filter through a Celite pad.[1]

-

Concentrate the filtrate, redissolve in EtOAc, and wash with Brine.

-

Troubleshooting & FAQs

Issue 1: "I have a massive emulsion during workup that won't separate."

Diagnosis: Titanium hydroxides form gelatinous polymers in neutral water. Fix:

-

Immediate: Add Celite to the emulsion and filter the whole mess through a sintered glass funnel.

-

Prevention: Use the Rochelle's Salt method . Dissolve 30g of Rochelle's salt in 100mL water and use this to quench. Stir until two clear layers appear (can take 2-4 hours).

Issue 2: "I see a large amount of alcohol byproduct (N-Boc-3-hydroxypiperidine)."

Diagnosis: The reducing agent reduced the ketone before the amine could attack. This happens because the azepane is sterically hindering the attack on the ketone. Fix:

-

Switch strictly to the Two-Step/One-Pot method described above. Ensure the ketone is gone (via TLC/NMR) before adding the borohydride.

-

If using STAB (

), you cannot separate the steps. You must switch to the Ti-mediated route.

Issue 3: "My product is stuck in the aqueous layer."

Diagnosis: 1-(3-Piperidinyl)azepane is a very polar diamine. Fix:

-

Ensure the aqueous layer pH is >12 during extraction.

-

Use DCM/Isopropanol (9:1) or Chloroform as the extraction solvent, not just Ethyl Acetate.

-

Salt Formation:[4] Instead of column chromatography, try isolating the product as the dihydrochloride salt. Dissolve the crude oil in dry ether/dioxane and add 4M HCl in dioxane. The salt often precipitates cleanly.

Mechanistic Visualization

Diagram 1: The Steric Challenge & Titanium Solution

This diagram illustrates why the standard route fails and how Titanium bridges the gap.

Caption: Titanium(IV) shifts the equilibrium toward the Iminium ion by scavenging water, preventing the direct reduction of the ketone to the alcohol side-product.

Diagram 2: Optimized Workflow Logic

Caption: Decision tree for the Ti-mediated reductive amination. Note the mandatory checkpoint before reduction.

References

-

Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Significance: The foundational paper establishing Ti(OiPr)4 as the solution for sterically hindered reductive aminations.

-

Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Significance: Defines the standard STAB protocol and discusses limitations with hindered ketones that necessitate the Titanium modification.

- Neidigh, K. A., et al. (1994). "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry, 59.

-

Lazewska, D., et al. (2017).[7] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(19). Significance: Demonstrates the utility of the 1-(3-piperidinyl)azepane scaffold in active drug discovery (H3 antagonists).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

overcoming solubility issues with azepane salts

Current Status: Operational Topic: Overcoming Solubility Issues with Azepane Salts Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Azepane Paradox

Welcome to the technical support hub for azepane (hexamethyleneimine) derivatization. If you are here, you are likely facing a specific frustration: your azepane derivative is a strong base, yet its salt form is behaving unpredictably—either precipitating in saline, oiling out during synthesis, or forming a hygroscopic gel.

The azepane ring (a 7-membered saturated nitrogen heterocycle) presents a unique "conformational paradox." Unlike the rigid piperidine (6-membered) or pyrrolidine (5-membered) rings, azepane possesses significant conformational flexibility (existing in twist-chair and twist-boat forms). This entropy often makes stable crystal packing difficult, leading to salts that "oil out" rather than crystallize. Conversely, once a lattice does form (particularly with small counter-ions like chloride), the lattice energy can be surprisingly high, rendering the salt insoluble in water despite the ionized nitrogen.

This guide moves beyond generic advice to address the specific physicochemical behavior of the azepane pharmacophore.

Module 1: Diagnostic & Mechanism

Why is my Azepane Salt Precipitating?

Before attempting a fix, you must diagnose the root cause.[2] Azepane derivatives typically possess a pKa between 10.0 and 11.0 , making them positively charged at physiological pH. However, solubility failures usually stem from three specific mechanisms:

-

The Common Ion Effect (The "Saline Crash"):

-

The Issue: You synthesized an Azepane HCl salt. It dissolves in water but crashes out immediately upon adding 0.9% NaCl (saline) or entering the gastric environment.[1]

-

The Mechanism: Azepane HCl salts often have a high solubility product (

), but the massive excess of chloride ions ( -

The Fix: Switch to a non-halide counter-ion (see Module 2).

-

-

Lipophilic Packing (The "Brick Dust" Scenario):

-

The Issue: The 7-carbon ring adds significant lipophilicity (LogP increase of ~1.2 over pyrrolidine). If your counter-ion is also planar or symmetric (e.g., fumarate), the lattice energy may be too high to overcome.

-

-

Oiling Out (The "Synthesis Nightmare"):

-

The Issue: During salt formation, the product separates as a viscous oil instead of a solid.

-

The Mechanism: The conformational entropy of the azepane ring prevents rapid ordering into a crystal lattice. The "oil" is a supersaturated liquid salt.[1]

-

Module 2: Salt Selection Protocols

The choice of counter-ion is the single most effective variable you can control. Do not default to HCl for azepanes.[1]

Case Study: Bazedoxifene

-

The Problem: The indole-azepane structure created solubility and hygroscopicity issues with standard salts.[1]

-

The Solution: The Acetate salt was selected over the Hydrochloride. The acetate provided a balance of stability and solubility, avoiding the common ion effect associated with HCl in biological fluids.

Counter-Ion Decision Matrix

Use the following logic flow to select the correct salt for your azepane derivative.

Figure 1: Decision matrix for selecting counter-ions for lipophilic azepane derivatives. Note the explicit warning against HCl for high LogP compounds intended for oral use.

Comparative Data: Azepane Salt Properties

| Salt Form | Solubility Profile | Hygroscopicity | Risk Factor | Best Use Case |

| Hydrochloride | Moderate (Water) / Poor (Saline) | Moderate | Common Ion Effect | Early screening only; avoid for final formulation if LogP > 3.[1] |

| Acetate | High | Low/Moderate | Volatile acid (stability) | Gold Standard for azepanes (e.g., Bazedoxifene). |

| Mesylate | Very High | High | Hygroscopicity | IV formulations requiring rapid dissolution.[1] |

| Tartrate | Moderate | Low | Polymorphism | Oral solids requiring high stability.[1] |

Module 3: Troubleshooting Workflows

Issue 1: "My Salt Oiled Out During Synthesis"

This is the most frequent support ticket we receive regarding azepanes. The flexible ring prevents the "lock-and-key" stacking required for rapid crystallization.[1]

Protocol: The Anti-Oil Procedure

-

Solvent Switch: Do not use diethyl ether. Switch to MTBE (Methyl tert-butyl ether) or EtOAc/Heptane .[1] These solvents have higher boiling points and allow for "digestion" (heating and cooling cycles).[1]

-

Thermal Cycling:

-

Heat the oiled mixture to reflux until the oil dissolves (or forms a fine emulsion).

-

Cool slowly to room temperature.

-

Crucial Step: If oil reappears, reheat to 40°C and seed with a crystal (if available) or scratch the glass.

-

-

Counter-ion Stoichiometry: Ensure strictly 1:1 molar equivalents . Excess acid often solvates the salt, keeping it in the oil phase.

Figure 2: Troubleshooting workflow for the "Oiling Out" phenomenon common in azepane salt synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q: I need to use the HCl salt for regulatory reasons, but it precipitates in PBS. What can I do? A: You are fighting the Common Ion Effect.[1] If you cannot change the salt, you must use a solubility enhancer .

-

Cyclodextrins: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1] The hydrophobic cavity encapsulates the azepane ring, shielding it from chloride interaction.

-

Protocol: Prepare a 10-20% (w/v) HP-β-CD solution before adding your azepane HCl.

Q: My azepane derivative has a pKa of 10.5. At what pH should I formulate? A: To ensure solubility, the pH must be at least 2 units below the pKa (pH < 8.5). However, for maximum solubility (saturation), target pH 4.0 - 5.0 using an acetate or lactate buffer. Avoid phosphate buffers if you are using calcium salts, as this will cause secondary precipitation.

Q: Why does Bazedoxifene use Acetate instead of HCl? A: Bazedoxifene acetate was chosen because the HCl form showed lower solubility in physiological conditions (due to the common ion effect) and higher hygroscopicity. The acetate salt provided a stable crystalline form with predictable bioavailability.[1]

References

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][7] (Standard reference for counter-ion selection).

-

Komm, B. S., et al. (2005). Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity.[1][4] Endocrinology, 146(9), 3999-4008.[4] Link (Demonstrates the superiority of acetate salt for azepane-containing drugs).

-

Bogardus, J. B. (1982).[1] Common ion equilibria of hydrochloride salts and the Setschenow equation. Journal of Pharmaceutical Sciences, 71(5), 588-590. Link (Foundational theory on why HCl salts fail in saline).[1]

Sources

- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Azepane - Wikipedia [en.wikipedia.org]

Technical Support Center: Stabilization of Piperidine Derivatives

This guide serves as a specialized Technical Support Center for researchers working with piperidine scaffolds. It is designed to move beyond generic advice, offering mechanistic insights and validated protocols to arrest degradation in drug discovery and development workflows.

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Mitigating Oxidative, Thermal, and Excipient-Driven Degradation

Executive Summary: The Piperidine Liability

While the piperidine ring is a pharmacophore "privileged structure" (found in Donepezil, Fentanyl, Rimonabant), its secondary amine functionality and electron-rich

This guide provides the causality, detection methods, and prevention strategies required to maintain the integrity of your chemical assets.[1]

Module 1: Degradation Mechanisms & Causality

Understanding why your compound degrades is the first step to stabilization.

N-Oxidation (The Primary Threat)

Mechanism: The nitrogen lone pair is highly susceptible to attack by Reactive Oxygen Species (ROS) or peroxides present in aged solvents (ethers, THF).

-

Pathway: Piperidine

N-Hydroxypiperidine -

Symptom: Appearance of a polar impurity (M+16 Da) in LC-MS; often accompanied by sample yellowing due to trace radical formation.

The "Excipient Trap" (Maillard & Formaldehyde)

Mechanism: Piperidine is a secondary amine and a nucleophile. It reacts aggressively with electrophilic impurities in common excipients.

-

Lactose Incompatibility: Reacts with reducing sugars (lactose) via the Maillard reaction to form glycosylamines and Amadori rearrangement products (brown pigments).

-

PEG/Polysorbate Incompatibility: Polyethylene glycols often contain trace formaldehyde. This leads to N-methylation (M+14 Da) or N-formylation (M+28 Da).

Photolytic Dehydrogenation

Mechanism: UV light can induce Single Electron Transfer (SET), leading to hydrogen abstraction at the

-

Result: Formation of iminium ions (2,3,4,5-tetrahydropyridine), which hydrolyze to ring-opened aldehydes.

Module 2: Visualizing the Pathways

The following diagram maps the chemical fate of piperidine under stress, aiding in impurity identification.

Figure 1: Common degradation pathways for piperidine derivatives showing mass shifts and triggers.

Module 3: Troubleshooting & FAQs

Direct answers to observations in the lab.

Q1: My piperidine sample has turned yellow/brown, but purity by HPLC-UV is still >98%. What is happening?

Diagnosis: This is likely the "Color/Purity Disconnect." Explanation: Trace amounts of nitroxyl radicals or Maillard products (if excipients are present) have extremely high extinction coefficients in the visible spectrum. A 0.1% impurity can cause significant discoloration. Action:

-

Check the storage age of your solvent. Ethers and chlorinated solvents can accumulate HCl or peroxides that catalyze this.

-

Solution: Re-purify via acid-base extraction (wash organic layer with 1M NaOH to remove oxidized acidic byproducts) or recrystallize as a stable salt (e.g., Hydrochloride or Fumarate).

Q2: I see a new peak at [M+16] in my LC-MS. Is it an N-oxide or a Hydroxyl impurity?

Diagnosis: Oxidative degradation.[1][2] Differentiation:

-

N-Oxide: typically elutes earlier than the parent on Reverse Phase (C18) due to the high polarity of the

bond. It can be reduced back to the parent by adding Triphenylphosphine (TPP) to the sample vial. -

C-Hydroxyl: Stable against TPP reduction. Action: Add 1 eq. of TPP to your LC vial. If the peak disappears, it is the N-Oxide. Store future batches under Argon.

Q3: Can I use Lactose as a filler for my piperidine-based drug capsule?

Strictly No. Explanation: Piperidine is a secondary amine. It will undergo the Maillard reaction with lactose (a reducing sugar), especially if magnesium stearate (lubricant) creates a basic microenvironment. Action: Switch to Mannitol or Microcrystalline Cellulose (MCC) , which are non-reducing fillers.

Module 4: Validated Experimental Protocols

Do not assume stability. Prove it.

Protocol A: Oxidative Stress Testing (Forced Degradation)

Objective: Determine if your derivative is prone to N-oxidation.

Reagents: 30% Hydrogen Peroxide (

-

Preparation: Dissolve 5 mg of compound in 1 mL ACN/Water (50:50).

-

Stress: Add 100

L of 30% -

Incubation: Store at Room Temperature for 4 hours. (Avoid heat initially; thermal stress confounds the data).

-

Quench: Add 100

L of 10% Sodium Metabisulfite ( -

Analysis: Inject on HPLC/LC-MS.

-

Pass: < 2% degradation.

-

Fail: Appearance of M+16 peak.

-

Protocol B: Binary Excipient Compatibility Screen

Objective: Rule out Maillard/Formaldehyde interactions.

Workflow:

-

Mix: Create a 1:1 (w/w) mixture of your Piperidine API and the excipient (e.g., Lactose, PEG 400).

-

Hydrate: Add 5% water (by weight) to facilitate proton transfer.

-

Seal: Place in a crimped HPLC vial.

-

Heat: Incubate at 50°C for 2 weeks .

-

Observation:

-

Visual: Brown color = Maillard Failure.

-

LC-MS: Check for M+14 (Methylation) or M+28 (Formylation).

-

Module 5: Diagnostic Decision Tree

Use this flowchart to rapidly identify the root cause of instability.

Figure 2: Diagnostic logic for identifying degradation sources.

Summary of Stabilization Strategies

| Critical Parameter | Recommendation | Mechanism of Action |

| Salt Selection | Hydrochloride (HCl) or Fumarate | Protonation of the amine lone pair reduces electron density, preventing oxidation and nucleophilic attacks. |

| Solvent Choice | Methanol, Acetonitrile | Avoids peroxide formation common in ethers (THF, Dioxane). |

| Storage Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen, halting the radical autoxidation chain. |

| Formulation | Mannitol / MCC | Non-reducing fillers prevent Maillard reactions. |

| Antioxidants | BHT or Sodium Metabisulfite | Scavenges free radicals and ROS before they react with the piperidine ring. |

References

-

Biosynce. (2025).[3][4] Under what conditions does piperidine decompose? Retrieved from

-

BenchChem. (2025).[1][5] Technical Support Center: Prevention of Oxidation in Piperidine Compounds.[1] Retrieved from

-

Nielsen, C. J., et al. (2012).[6] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Journal of Physical Chemistry A. Retrieved from

-